Product packaging for 2-(Trifluoromethoxy)isonicotinonitrile(Cat. No.:)

2-(Trifluoromethoxy)isonicotinonitrile

Cat. No.: B13156905
M. Wt: 188.11 g/mol
InChI Key: FEWRCXDOJDWGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Trifluoromethoxy)isonicotinonitrile is a versatile chemical building block designed for research and development applications. The compound features an isonicotinonitrile core, a scaffold frequently explored in medicinal chemistry for its potential as a pharmacophore. The addition of the trifluoromethoxy (OCF3) group is known to enhance key properties such as metabolic stability, lipophilicity, and membrane permeability, making this compound a valuable intermediate for the synthesis of more complex molecules. Its primary research value lies in its utility as a precursor in organic synthesis, particularly in the development of potential pharmaceutical candidates, agrochemicals, and functional materials. Researchers may employ it in cross-coupling reactions, cyclization processes, or as a starting point for generating compound libraries. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Specific applications, mechanisms of action, and detailed pharmacological data for this compound should be sourced from the scientific literature and internal validation studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F3N2O B13156905 2-(Trifluoromethoxy)isonicotinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3F3N2O

Molecular Weight

188.11 g/mol

IUPAC Name

2-(trifluoromethoxy)pyridine-4-carbonitrile

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-3-5(4-11)1-2-12-6/h1-3H

InChI Key

FEWRCXDOJDWGPO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C#N)OC(F)(F)F

Origin of Product

United States

Contextualizing Organofluorine Chemistry and Trifluoromethoxy Moieties in Organic Synthesis

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.net Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern pharmaceutical, agrochemical, and materials science research. nih.govresearchoutreach.org The high electronegativity of fluorine, combined with its relatively small atomic radius, imparts unique characteristics to molecules. researchgate.net

A key functional group in this domain is the trifluoromethoxy moiety (-OCF3). This group is often considered a "super-halogen" due to its electronic properties, which are similar to those of chlorine and fluorine. nih.gov The trifluoromethoxy group is highly lipophilic and possesses strong electron-withdrawing capabilities. nih.govmdpi.com Its inclusion in a molecule can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govmdpi.com Compared to the more widely studied trifluoromethyl group (-CF3), the trifluoromethoxy group is generally more lipophilic. mdpi.com This distinction is crucial in drug design, where modulating lipophilicity is key to optimizing a compound's pharmacokinetic profile. mdpi.comontosight.ai

Functional GroupHansch Lipophilicity Parameter (π)Key Properties
-OCF₃ (Trifluoromethoxy)+1.04Strongly electron-withdrawing, highly lipophilic, enhances metabolic stability. nih.govmdpi.com
-CF₃ (Trifluoromethyl)+0.88Strongly electron-withdrawing, increases lipophilicity, bioisostere for chlorine. mdpi.comwikipedia.org
-Cl (Chloro)+0.71Electron-withdrawing, moderately lipophilic.
-CH₃ (Methyl)+0.56Electron-donating, moderately lipophilic.

Significance of Isonicotinonitrile Derivatives As Synthetic Intermediates and Scaffolds

The pyridine (B92270) ring is a fundamental heterocyclic scaffold present in a wide range of pharmaceuticals and biologically active compounds. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, influencing how a molecule interacts with biological targets. Isonicotinonitrile, or pyridine-4-carbonitrile, is a derivative of pyridine that features a nitrile group (-C≡N) at the 4-position.

This structural motif is a valuable building block in organic synthesis for several reasons. The pyridine ring itself provides a stable aromatic core that can be further functionalized. The nitrile group is a versatile synthetic handle; it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic systems. This chemical reactivity allows chemists to use isonicotinonitrile derivatives as starting materials for a diverse array of more complex molecules. The strategic placement of substituents, such as a trifluoromethoxy group, on the isonicotinonitrile scaffold can be used to fine-tune the electronic and steric properties of the final products, making them attractive for applications in medicinal chemistry and agrochemical development. researchoutreach.orgevitachem.com

Mechanistic Investigations of Reactions Involving 2 Trifluoromethoxy Isonicotinonitrile

Elucidation of Reaction Pathways and Catalytic Cycles

Reactions involving 2-(trifluoromethoxy)isonicotinonitrile are expected to proceed through well-established pathways for electron-poor heteroaromatics. The primary non-catalytic pathway is nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is a two-step process:

Addition Step : A nucleophile attacks the carbon atom bearing a leaving group (e.g., a halide), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The electron-withdrawing nitrile and trifluoromethoxy groups are crucial for stabilizing this anionic intermediate, particularly when they are positioned ortho or para to the site of attack. libretexts.org

Elimination Step : The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the pyridine (B92270) ring and forming the final substituted product. youtube.com

In addition to direct substitution, catalytic cycles are employed to achieve transformations that are otherwise difficult, such as C-H functionalization or cross-coupling reactions. For instance, the introduction of the trifluoromethoxy group itself onto a precursor like 2-chloroisonicotinonitrile can be achieved via palladium-catalyzed cross-coupling. A plausible catalytic cycle for such a reaction, based on known palladium-catalyzed trifluoromethylations and trifluoromethoxylations, would involve several key steps. nih.govnih.gov

A generalized catalytic cycle for the palladium-catalyzed trifluoromethoxylation of an aryl halide (Ar-X) is outlined below:

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl halide (e.g., a 2-haloisonicotinonitrile derivative) to form a Pd(II) intermediate. nih.gov

Transmetalation/Ligand Exchange : The trifluoromethoxide source (e.g., CsOCF₃ or a related reagent) transfers the -OCF₃ group to the palladium center, displacing the halide and forming a Pd(II)-OCF₃ complex. nih.govnih.gov

Reductive Elimination : The final step involves the formation of the C-OCF₃ bond as the aryl and trifluoromethoxy groups are eliminated from the palladium center. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Role of Catalysts, Ligands, and Additives in Reaction Mechanisms

Catalysts, ligands, and additives play indispensable roles in controlling the efficiency, selectivity, and scope of reactions involving this compound and its precursors.

Catalysts: Palladium complexes are the most common catalysts for cross-coupling reactions to form C-OCF₃ bonds. nih.govnih.gov The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence catalytic activity. The catalyst's primary role is to facilitate the oxidative addition and reductive elimination steps that are central to the cross-coupling mechanism. nih.gov

Ligands: Ligands are critical for stabilizing the palladium catalyst, modulating its reactivity, and promoting key steps in the catalytic cycle. Sterically bulky and electron-rich phosphine (B1218219) ligands are often required. nih.gov

Biarylphosphine Ligands : Ligands such as t-BuBrettPhos have been shown to be effective in palladium-catalyzed nucleophilic fluorination, and similar structures are effective for trifluoromethoxylation. nih.gov These ligands promote the challenging C-F or C-O reductive elimination step.

Chelating Ligands : Bidentate phosphine ligands like Xantphos can also be used, although their efficacy can be system-dependent. In some cases, they can be less effective than monodentate biaryl phosphines. nih.gov

Additives: Additives are often required to serve as the source of the functional group or to facilitate the reaction.

Trifluoromethoxide Source : Reagents like cesium trifluoromethoxide (CsOCF₃) are used as the nucleophilic source of the -OCF₃ group in palladium-catalyzed reactions. nih.gov

Oxidants : In C-H functionalization reactions, an oxidant (e.g., benzoquinone) is often necessary to regenerate the active form of the catalyst. nih.gov

Bases : In SNAr reactions, a base may be used to deprotonate a nucleophile, increasing its reactivity.

The interplay of these components is summarized in the table below.

ComponentType/ExampleRole in Mechanism
Catalyst Palladium (e.g., Pd(OAc)₂)Facilitates oxidative addition of aryl halide and reductive elimination of product.
Ligand Biaryl Phosphine (e.g., BrettPhos)Stabilizes Pd center; promotes reductive elimination step.
Additive Trifluoromethoxide Source (CsOCF₃)Provides the -OCF₃ nucleophile for transmetalation.
Additive Oxidant (e.g., Benzoquinone)Regenerates the catalyst in C-H activation cycles.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of reactions involving this compound are governed by the high degree of electronic activation of the pyridine ring.

Kinetics: For the SNAr pathway, the reaction rate is highly dependent on the stability of the intermediate Meisenheimer complex.

Rate-Determining Step : The initial nucleophilic attack and formation of the anionic intermediate is generally the rate-limiting step. masterorganicchemistry.com The stability of this intermediate directly correlates with a lower activation energy.

Substituent Effects : The presence of strong electron-withdrawing groups like -CN and -OCF₃ significantly accelerates the reaction by stabilizing the negative charge of the Meisenheimer complex through resonance and inductive effects. masterorganicchemistry.combyjus.com The rate of SNAr is much faster when these groups are ortho or para to the leaving group. libretexts.org

Leaving Group Effects : In contrast to SN1 and SN2 reactions, the nature of the leaving group often has a smaller effect on the reaction rate, as the C-(Leaving Group) bond is broken in the fast, second step of the reaction. masterorganicchemistry.com In many SNAr reactions, fluoride (B91410) is a surprisingly effective leaving group due to its high electronegativity, which enhances the electrophilicity of the carbon atom being attacked. masterorganicchemistry.com

The table below shows hypothetical relative activation energies for an SNAr reaction based on the position of a single activating group, illustrating the kinetic favorability of ortho/para substitution.

Position of Activating GroupRelative Activation Energy (ΔG‡)Expected Reaction Rate
ParaLowFast
OrthoLowFast
MetaHighVery Slow / No Reaction

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are fundamental to confirming a proposed reaction mechanism.

Meisenheimer Complex: The key intermediate in the SNAr pathway is the Meisenheimer complex. libretexts.org This is a non-aromatic, anionic cyclohexadienyl species. Its structure is stabilized by the delocalization of the negative charge onto the electron-withdrawing substituents. For this compound, if a nucleophile attacks a leaving group at the 6-position, the negative charge would be effectively delocalized by both the para-nitrile group and the ortho-trifluoromethoxy group. These intermediates are sometimes stable enough to be isolated or characterized spectroscopically (e.g., by NMR) under specific conditions. libretexts.org

Pyridyne Intermediates: In some cases, functionalization of pyridines can occur through a different pathway involving highly reactive pyridyne intermediates (analogs of benzyne) via an elimination-addition mechanism. chemistryviews.org This pathway typically requires very strong bases and is favored on rings without strong activating groups for SNAr. While less likely for a highly activated system like this compound, it remains a possible pathway under specific forcing conditions. youtube.com

Organometallic Intermediates: In palladium-catalyzed cross-coupling reactions, the catalytic cycle is composed entirely of organometallic intermediates. nih.gov These include the Pd(II) species formed after oxidative addition and the subsequent complex formed after transmetalation. Characterization of these intermediates (e.g., [Ligand-Pd(Aryl)(X)] and [Ligand-Pd(Aryl)(OCF₃)]) can be achieved through techniques like NMR spectroscopy and X-ray crystallography on stable analogs, providing direct evidence for the catalytic cycle. nih.gov

The table below summarizes key reaction intermediates and the methods used for their study.

IntermediateAssociated Reaction PathwayTypical Characterization Methods
Meisenheimer ComplexNucleophilic Aromatic Substitution (SNAr)NMR Spectroscopy, UV-Vis Spectroscopy, X-ray Crystallography (for stable examples)
PyridyneElimination-AdditionTrapping experiments with dienes (e.g., furan), spectroscopic observation at low temperatures
Pd(II) Oxidative AdductPalladium-Catalyzed Cross-Coupling1H, 13C, 31P, 19F NMR Spectroscopy, X-ray Crystallography
Zincke IminePyridine Ring FunctionalizationNMR Spectroscopy, Mass Spectrometry

Theoretical and Computational Chemistry Studies

Analysis of Molecular Orbitals, Electrostatic Potential, and Charge Distribution

Specific analyses of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), molecular electrostatic potential (MEP), and charge distribution for 2-(Trifluoromethoxy)isonicotinonitrile are not present in the available literature.

A study of this nature would reveal:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting sites of chemical reactions.

Charge Distribution: Analysis of the charge distribution (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) would provide the partial charges on each atom, offering further insight into the molecule's reactivity and intermolecular interactions.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

No computational studies modeling the reaction mechanisms or energy landscapes involving this compound could be located. Such research would involve calculating the potential energy surface for a given reaction, identifying transition states, intermediates, and products. This would allow for the determination of activation energies and reaction pathways, providing a detailed understanding of the reaction kinetics and thermodynamics.

Studies on Intermolecular Interactions and Solvent Effects

There is no published research specifically investigating the intermolecular interactions and solvent effects of this compound. These studies are important for understanding the behavior of the compound in different environments. Computational methods could be employed to model interactions such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions with other molecules or solvent molecules. Understanding solvent effects is critical for predicting solubility, stability, and reactivity in solution.

Inability to Retrieve Necessary Spectroscopic Data for this compound

Following a comprehensive and targeted search for experimental spectroscopic and analytical data for the chemical compound "this compound," it has been determined that the specific, detailed research findings required to construct the requested article are not available in publicly accessible scientific literature, patents, or chemical databases.

Multiple search strategies were employed to locate the necessary data, including queries for the compound by its chemical name, alternative nomenclature such as "4-cyano-2-(trifluoromethoxy)pyridine," and its CAS number. Searches were specifically targeted to find experimental data related to:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants, as well as data from advanced 2D NMR experiments (COSY, HSQC, HMBC).

Mass Spectrometry (MS): Specifically, high-resolution mass spectrometry (HRMS) data for exact mass determination and any documented fragmentation analysis.

Vibrational Spectroscopy: Data pertaining to Infrared (IR) and Raman spectroscopy for functional group analysis.

Furthermore, searches were broadened to identify publications detailing the synthesis, chemical reactions, or applications of "this compound," as such documents typically contain the required analytical characterization data within their experimental sections or supplementary information.

Despite these exhaustive efforts, no specific experimental spectra, data tables, or detailed research findings for "this compound" could be retrieved. The information available is either for structurally related but distinct compounds (e.g., trifluoromethyl analogues instead of trifluoromethoxy) or consists of general descriptions of the analytical techniques themselves, without application to the specific compound of interest.

Due to the absence of this critical, foundational data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline and instructions. Proceeding without this verified experimental data would lead to the generation of speculative and unscientific content, which would not meet the required standards of accuracy and authoritativeness.

Therefore, the request to generate the specified article cannot be fulfilled at this time. Should relevant experimental data for "this compound" become publicly available in the future, the generation of such an article would then be feasible.

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and packing within the crystal lattice. Although the specific crystallographic data for 2-(Trifluoromethoxy)isonicotinonitrile remains to be published, studies on other trifluoromethoxy-substituted pyridines have set a precedent for the type of detailed structural information that can be obtained. researchgate.net

A typical crystallographic analysis would yield a set of unit cell parameters, which describe the fundamental repeating unit of the crystal. The table below illustrates the kind of data that would be generated in such a study.

Illustrative Crystal Data and Structure Refinement Parameters for a Trifluoromethoxy-Substituted Pyridine (B92270) Compound
ParameterValue
Empirical FormulaC8H3F3N2O
Formula Weight200.12
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic (Assumed)
Space GroupP21/c (Assumed)
Unit Cell Dimensionsa = X.XXX Å, α = 90° b = Y.YYY Å, β = YY.YYY° c = Z.ZZZ Å, γ = 90°
VolumeV = XXX.X Å3
Z (Molecules per unit cell)4 (Assumed)
Density (calculated)X.XXX Mg/m3
Absorption CoefficientX.XXX mm-1
Final R indices [I>2sigma(I)]R1 = 0.0XXX, wR2 = 0.0XXX
R indices (all data)R1 = 0.0XXX, wR2 = 0.0XXX

Precision in Fluorine Atom Positioning and Conformational Analysis

A key aspect of the crystallographic analysis of fluorinated compounds is the precise determination of the fluorine atom positions. This is crucial for understanding the electronic effects and conformational preferences of the trifluoromethoxy group. The high electron density of fluorine atoms generally allows for their accurate localization in the electron density map generated from the diffraction data.

The conformational analysis of the trifluoromethoxy group relative to the isonicotinonitrile ring would be of particular interest. It is well-documented that the trifluoromethoxy group often adopts a conformation that is orthogonal to the plane of an attached aromatic ring. researchgate.net This preference is attributed to a combination of steric and electronic factors, including the minimization of repulsive interactions and the influence of hyperconjugation between the oxygen lone pairs and the C-F σ* orbitals.

The table below presents a hypothetical selection of bond lengths and angles for this compound, based on values typically observed in related structures.

Illustrative Selected Bond Lengths (Å) and Angles (°) for this compound
Bond/AngleValue
C(pyridine)-O~1.36
O-C(F3)~1.42
C-F (average)~1.33
C(pyridine)-O-C(F3)~118°
O-C-F (average)~106°
F-C-F (average)~107°
C(pyridine)-C(pyridine)-O-C(F3) Torsion Angle~90°

Structure Reactivity Relationships and Design Principles

Electronic Effects of the Trifluoromethoxy and Nitrile Groups on the Pyridine (B92270) Core

The trifluoromethoxy (-OCF₃) group at the 2-position and the nitrile (-CN) group at the 4-position significantly influence the electron density distribution within the pyridine ring of 2-(trifluoromethoxy)isonicotinonitrile. The -OCF₃ group is one of the most electronegative groups, making it a strong electron-withdrawing substituent. rsc.org This property can enhance the metabolic stability of molecules by shielding metabolically labile sites. rsc.org In aryl trifluoromethyl ethers, the -OCF₃ group typically orients itself orthogonally to the aromatic ring, which can create unique binding interactions in drug-target complexes. rsc.org

The nitrile group is also a potent electron-withdrawing group through both inductive and resonance effects. The presence of multiple electron-withdrawing groups on a pyridine ring can render it electron-poor. acs.org This electronic deficiency has a profound impact on the reactivity of the molecule. For instance, electron-withdrawing substituents generally lead to longer bond lengths between the pyridine nitrogen and a coordinated metal center in pincer-type complexes. nih.gov

The combined electron-withdrawing nature of both the trifluoromethoxy and nitrile groups in this compound deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the electron-withdrawing groups.

Functional GroupPositionElectronic EffectImpact on Pyridine Ring
Trifluoromethoxy (-OCF₃)2Strong electron-withdrawingDeactivation towards electrophilic substitution, activation towards nucleophilic substitution, potential for enhanced metabolic stability. rsc.org
Nitrile (-CN)4Strong electron-withdrawingDeactivation towards electrophilic substitution, activation towards nucleophilic substitution.

Steric Influences on Regioselectivity and Reaction Efficiencies

The steric bulk of the trifluoromethoxy group at the 2-position of the pyridine ring can play a crucial role in directing the regioselectivity of chemical reactions and influencing their efficiencies. The presence of a substituent at the 2-position can sterically hinder the approach of reagents to the adjacent nitrogen atom and the C3 position of the ring.

This steric hindrance can be a determining factor in the formation of coordination complexes. For instance, the formation constants of pyridine-base complexes with cadmium(II) halides are lowered by the steric hindrance of substituents at the 2- and 2,6-positions. rsc.org This decrease in stability is often attributed to a decrease in the entropy of the system due to restricted rotation of the coordinating pyridine. rsc.org

In the context of this compound, the trifluoromethoxy group can influence the regioselectivity of reactions such as metal-catalyzed cross-coupling or direct C-H functionalization by directing incoming reagents to less hindered positions. The efficiency of reactions at the pyridine nitrogen, such as N-oxidation or quaternization, may also be reduced due to the steric impediment posed by the adjacent -OCF₃ group.

Modulating Reactivity and Selectivity through Strategic Substituent Effects

The reactivity and selectivity of the this compound scaffold can be finely tuned by the strategic introduction of additional substituents onto the pyridine ring. The electronic nature of these substituents can either amplify or attenuate the existing electronic effects of the trifluoromethoxy and nitrile groups.

For example, the introduction of an electron-donating group, such as a methyl or methoxy (B1213986) group, at the 3- or 5-position would partially offset the electron-withdrawing effects of the existing substituents. This could modulate the reactivity of the ring in nucleophilic aromatic substitution reactions and potentially alter the regioselectivity of electrophilic attack, should conditions be forcing enough for such a reaction to occur.

Conversely, the addition of another electron-withdrawing group would further decrease the electron density of the pyridine ring, enhancing its susceptibility to nucleophilic attack. The nature of the substituents on the pyridine ring is known to play a significant role in the course of various reactions. nih.gov

Substituent PositionType of SubstituentPredicted Effect on Reactivity
3 or 5Electron-donatingDecreased reactivity towards nucleophiles, potential for altered regioselectivity in electrophilic reactions.
3 or 5Electron-withdrawingIncreased reactivity towards nucleophiles.

Rational Design of this compound Derivatives for Specific Reactivity Profiles

The principles of structure-reactivity relationships can be applied to the rational design of this compound derivatives with specific and predictable reactivity profiles. This approach is crucial in fields such as medicinal chemistry and materials science, where precise control over molecular properties is essential.

For instance, if the goal is to develop a series of compounds for use as ligands in catalysis, the steric and electronic properties of the this compound core can be systematically modified. Introducing bulky substituents at the 3- or 5-position could create specific ligand bite angles or chiral environments around a metal center. The electronic properties of the pyridine ring can also be tuned to influence the catalytic activity of the resulting metal complex. nih.gov

In the context of drug discovery, the this compound scaffold can be elaborated to interact with specific biological targets. The rational design of such derivatives would involve considering how modifications to the core structure would affect properties like binding affinity, metabolic stability, and cell permeability. nih.govnih.gov For example, the synthesis of derivatives with different substitution patterns can lead to compounds with varied biological activities. researchgate.netmdpi.com The design of such molecules often involves a scaffold-hopping strategy or the fusion of pharmacophores to achieve a desired biological effect. nih.govresearchgate.net

Potential Applications and Future Research Directions in Academic Chemical Science

2-(Trifluoromethoxy)isonicotinonitrile as a Versatile Building Block for Complex Molecules

The strategic placement of a trifluoromethoxy group and a nitrile function on a pyridine (B92270) ring endows this compound with a rich and versatile reactivity profile, positioning it as a valuable building block for the synthesis of complex, high-value molecules. The trifluoromethoxy group, often considered a "super-methoxy" group, is highly lipophilic and metabolically stable, making it a desirable feature in the design of agrochemicals and pharmaceuticals. nih.gov The isonicotinonitrile framework provides multiple sites for chemical modification, including the pyridine ring nitrogen, the aromatic carbons, and the cyano group.

The presence of the electron-withdrawing trifluoromethoxy and cyano groups activates the pyridine ring for certain transformations while deactivating it for others, allowing for selective functionalization. The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocycles. This multi-faceted reactivity allows for the incorporation of the 2-(trifluoromethoxy)pyridine-4-yl moiety into a wide array of molecular architectures.

Furthermore, the pyridine nitrogen can be quaternized or oxidized to the N-oxide, which can further modulate the reactivity of the ring system and provide additional avenues for functionalization. The combination of these features makes this compound a powerful tool for medicinal chemists and synthetic organic chemists to construct complex molecules with tailored properties.

Precursor in the Synthesis of Novel Heterocyclic Systems

Nicotinonitrile derivatives are well-established precursors for the synthesis of a variety of fused and unfused heterocyclic systems. springernature.com The reactivity of the cyano group, coupled with the potential for functionalization of the pyridine ring, makes this compound an attractive starting material for the construction of novel heterocyclic frameworks.

For instance, the cyano group can react with various binucleophiles to construct fused pyrimidine (B1678525), pyridone, or thiazole (B1198619) rings. The Thorpe-Ziegler reaction, for example, could be employed to create fused pyridines. Moreover, the nitrile group can undergo [3+2] cycloaddition reactions with reagents like azides to furnish tetrazole-containing heterocycles.

The pyridine ring itself can serve as a scaffold for the construction of more complex heterocyclic systems. For example, transition metal-catalyzed C-H activation at positions ortho to the directing nitrile or trifluoromethoxy groups could be envisioned, followed by annulation reactions to build fused ring systems. The development of synthetic routes starting from this compound to access novel heterocyclic cores is a promising area for future research, with potential applications in the discovery of new biologically active compounds. While specific examples directly utilizing this compound are not extensively documented in readily available literature, the known reactivity of related nicotinonitriles provides a strong basis for its potential in this area. springernature.com

Contributions to the Broader Field of Organofluorine Chemistry and Method Development

The study of molecules like this compound contributes significantly to the broader field of organofluorine chemistry. The trifluoromethoxy group is of high interest due to its unique electronic properties and its ability to modulate the physicochemical and biological properties of molecules. nih.gov Developing and understanding the reactivity of compounds bearing this functional group helps to expand the synthetic chemist's toolkit.

Research into the synthesis and functionalization of this compound can lead to the development of new synthetic methodologies. For example, exploring its behavior in transition metal-catalyzed cross-coupling reactions or C-H activation studies can provide valuable insights into the reactivity of fluorinated heterocycles. These studies can help in understanding the directing effects of the trifluoromethoxy group and the interplay of electronic effects within the pyridine ring.

Furthermore, the unique spectroscopic signatures of fluorinated compounds, such as in ¹⁹F NMR, make them excellent probes for mechanistic studies. Investigating the reaction mechanisms of transformations involving this compound can provide a deeper understanding of fundamental organometallic and reaction principles. The knowledge gained from studying this specific molecule can then be applied to the design and synthesis of other novel organofluorine compounds with potential applications in materials science and medicinal chemistry.

Exploration of Emerging Methodologies for Isonicotinonitrile Scaffold Modification

The functionalization of pyridine rings is a central theme in modern organic synthesis, and the isonicotinonitrile scaffold presents a unique set of challenges and opportunities. Emerging methodologies in C-H activation and late-stage functionalization are particularly relevant for the modification of this compound.

Recent advances in transition-metal-catalyzed C-H activation offer the potential for direct and regioselective introduction of new functional groups onto the pyridine ring, avoiding the need for pre-functionalized starting materials. The directing-group ability of the nitrile and trifluoromethoxy groups could be exploited to achieve selective C-H functionalization at specific positions on the pyridine ring. For instance, iridium- or rhodium-catalyzed C-H borylation could introduce a boronic ester, which can then participate in a wide range of Suzuki-Miyaura cross-coupling reactions.

Photoredox catalysis is another emerging area that could be applied to the modification of the isonicotinonitrile scaffold. Light-mediated reactions can often proceed under mild conditions and offer unique reactivity patterns. For example, photoredox-catalyzed radical additions to the pyridine ring or transformations of the cyano group could provide access to novel derivatives.

Furthermore, enzymatic and bio-catalytic methods are gaining traction for the selective functionalization of heterocyclic compounds. While still a developing area, the application of engineered enzymes for the modification of this compound could offer highly selective and environmentally friendly synthetic routes. The exploration of these and other emerging methodologies will undoubtedly unlock new avenues for the derivatization of the isonicotinonitrile scaffold and the synthesis of novel functional molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.